

Isothiazole-5-Carboxylic Acid: A Comparative Analysis of Potential Enzyme Cross-Reactivity

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Compound of Interest

Compound Name: *Isothiazole-5-carboxylic acid*

Cat. No.: *B088222*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the potential enzyme cross-reactivity of **Isothiazole-5-carboxylic acid**. Direct enzymatic screening data for **Isothiazole-5-carboxylic acid** is not readily available in the public domain. Therefore, this analysis is based on the reported activities of its structural isomer, thiazole-5-carboxylic acid, and various derivatives of both scaffolds. This information serves as a predictive guide to anticipate potential off-target effects and to inform selectivity profiling studies.

Isothiazole-5-carboxylic acid is an organic compound with reported anti-infective and antiallergic effects, suggesting interaction with biological targets.^[1] Broader pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, have also been attributed to this class of compounds.^[2] The isothiazole ring is a component of various biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications.^{[3][4]}

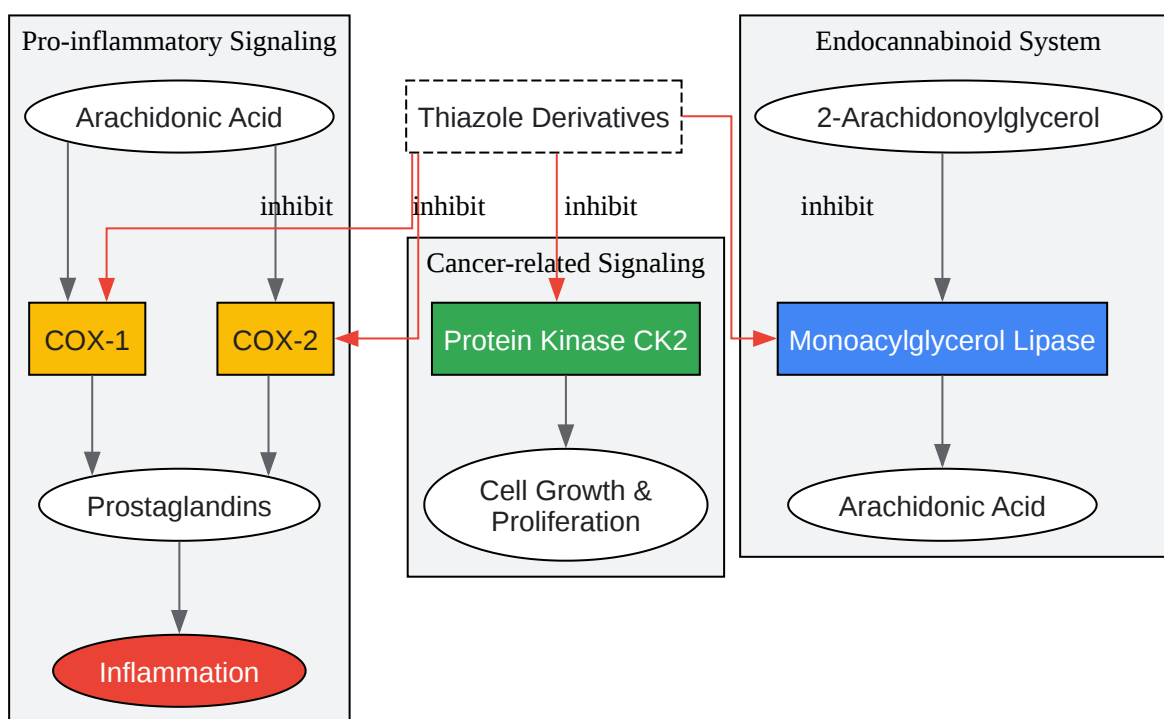
Comparative Enzyme Inhibition Profile

To provide insight into the potential cross-reactivity of **Isothiazole-5-carboxylic acid**, this section summarizes the known enzymatic activities of its derivatives and the isomeric thiazole-5-carboxylic acid derivatives. The data is presented to highlight the diversity of enzyme families that may be targeted by this scaffold.

Enzyme Target Family	Specific Enzyme	Active Compound	IC50 (μM)
Kinase	Protein Kinase CK2	Derivative of 1,3-Thiazole-5-carboxylic acid	0.4
Hydrolase	Monoacylglycerol Lipase (MAGL)	2-amino-4-methylthiazole-5-carboxylate derivative	0.037
Oxidoreductase	Cyclooxygenase-1 (COX-1)	Thiazole carboxamide derivative (2b)	0.239
Cyclooxygenase-2 (COX-2)	Thiazole carboxamide derivative (2b)	0.191	
Aldose Reductase (ALR2)	Naphtha[1,2-d]isothiazole acetic acid derivative	Not specified	
Protease	HIV Protease	JE-2147 derivative (isothiazole-containing)	Not specified
Hydrolase	Metallo-β-lactamase	2-substituted 4,5-dihydrothiazole-4-carboxylic acid	Not specified
Receptor	VEGFR-2	5-substituted 3-methyl-4-isothiazolecarboxylic acid derivative	Not specified
Other	Oxysterol-binding protein (PcORP1)	3,4-Dichloroisothiazole-thiazole derivative (6u)	EC50 = 0.046 mg/L

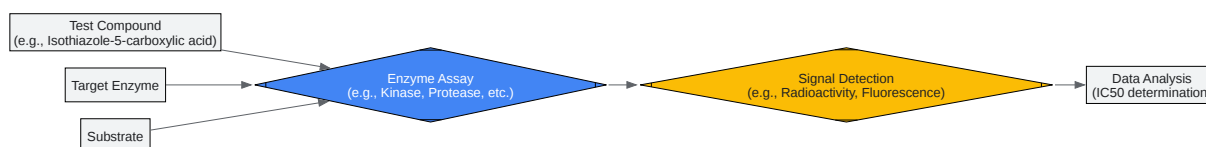
Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway involving enzymes targeted by thiazole derivatives and a general workflow for enzyme inhibition screening.



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Caption: Potential enzyme targets of thiazole derivatives in various signaling pathways.



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Caption: General experimental workflow for determining enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key enzyme assays mentioned in the comparative data.

Protein Kinase CK2 Inhibition Assay (P32 Radioactive Assay)

This assay quantifies the activity of Protein Kinase CK2 by measuring the incorporation of a radiolabeled phosphate from [γ - ^{32}P]ATP into a specific substrate.

Materials:

- Recombinant human Protein Kinase CK2
- Specific peptide substrate for CK2
- [γ - ^{32}P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- **Isothiazole-5-carboxylic acid** or derivative solution
- Phosphocellulose paper
- Scintillation counter and fluid

Procedure:

- Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.
- Add varying concentrations of the test compound (**Isothiazole-5-carboxylic acid** derivative) to the reaction mixture and pre-incubate.

- Initiate the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ - 32 P]ATP.
- Measure the radioactivity remaining on the paper using a scintillation counter.
- Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.^[5]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandins.

Materials:

- Purified ovine COX-1 or human recombinant COX-2
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, with hematin and EDTA)
- Test compound solution
- Prostaglandin E₂ (PGE₂) EIA Kit

Procedure:

- In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
- Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
- Initiate the reaction by adding arachidonic acid.

- Incubate at 37°C for a defined time (e.g., 2 minutes).
- Stop the reaction by adding a solution of hydrochloric acid.
- Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.^{[6][7]}

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This fluorometric assay measures the inhibition of MAGL by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

- Human recombinant MAGL
- Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
- Assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 1 mM EDTA)
- Test compound solution
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Add the assay buffer, MAGL enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
- Incubate the plate at room temperature for a specified time to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate to all wells.

- Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
- The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

While direct experimental data on the cross-reactivity of **Isothiazole-5-carboxylic acid** is lacking, the available information on its derivatives and structural isomer, thiazole-5-carboxylic acid, suggests a potential for broad enzymatic activity. The isothiazole and thiazole scaffolds have been shown to interact with enzymes from the kinase, hydrolase, and oxidoreductase families. These findings underscore the importance of comprehensive selectivity profiling for any drug discovery program involving **Isothiazole-5-carboxylic acid** or its derivatives. The experimental protocols provided herein offer a starting point for conducting such essential investigations. Further research is warranted to elucidate the specific enzyme interaction profile of **Isothiazole-5-carboxylic acid** and to understand its structure-activity relationships for on-target potency and off-target selectivity.

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